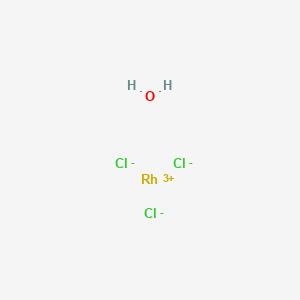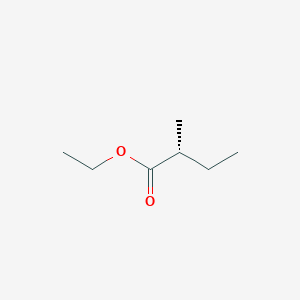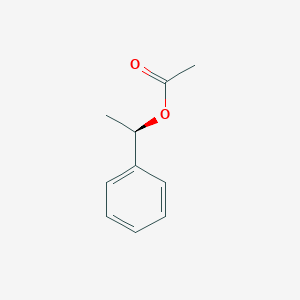
Rhodium(III) Chloride Hydrate
Overview
Description
Rhodium(III) Chloride Hydrate, also known as RhCl3•xH2O, is an inorganic compound commonly used in a variety of scientific research applications. It is a white, crystalline solid that is highly soluble in water and is used in a number of different laboratory experiments. It is a coordination complex of rhodium and has a variety of unique properties that make it a valuable tool for research.
Scientific Research Applications
Electrochemical Behavior : Rhodium(III) Chloride Hydrate exhibits unique electrochemical properties. For instance, Jayakumar, Venkatesan, and Srinivasan (2008) explored its electrochemical behavior in ionic liquids, finding it undergoes reduction to metallic rhodium and has potential applications in electrowinning and electrodeposition (Jayakumar, Venkatesan, & Srinivasan, 2008).
Electrodeposition : Pletcher and Urbina (1997) investigated the electrodeposition of rhodium metal from chloride solutions, demonstrating its potential in producing high-quality electroplates on various substrates (Pletcher & Urbina, 1997).
Ortho-Metallation Reactions : this compound reacts with azobenzene to form complexes, as shown in research by Bruce, Iqbal, and Stone (1972). This suggests potential applications in organometallic chemistry and catalysis (Bruce, Iqbal, & Stone, 1972).
Ion Exchange Recovery : Kononova et al. (2010) explored the recovery of rhodium(III) from chloride by sorption, demonstrating the potential of using macroreticular anion exchangers in the recovery process (Kononova et al., 2010).
Homogeneous Hydrogenation Catalysts : Holah, Hughes, and Hui (1972) described the formation of Rh(I) and Rh(III) complexes from this compound with phospholes, suggesting its use in catalysis, particularly in the hydrogenation of olefins (Holah, Hughes, & Hui, 1972).
Colloidal Rhodium Dispersions : The formation of colloidal rhodium particles from rhodium(III) chloride and cyclodextrins, as studied by Komiyama and Hirai (1983), indicates its application in nanomaterials and catalysis (Komiyama & Hirai, 1983).
Polarography and Coulometry : Loon and Page (1965) investigated the polarography of rhodium(III) chloride complexes, providing insights into analytical applications in electroanalytical chemistry (Loon & Page, 1965).
Chemiluminescence in Analytical Applications : The catalytic effect of rhodium(III) on the chemiluminescence of luminol, as studied by Imdadullah, Fujiwara, and Kumamaru (1994), suggests its use in analytical chemistry for detecting rhodium(III) (Imdadullah, Fujiwara, & Kumamaru, 1994).
Mechanism of Action
Target of Action
Rhodium(III) Chloride Hydrate is primarily used as a catalyst in various chemical reactions . It plays a crucial role in facilitating and speeding up these reactions without being consumed in the process.
Mode of Action
The compound interacts with its targets (the reactants in a chemical reaction) by providing an alternative reaction pathway with a lower activation energy . This allows the reaction to proceed more quickly or under milder conditions than would be possible without the catalyst.
Biochemical Pathways
This compound is involved in several biochemical pathways, including:
- The conversion of methane to acetic acid .
- The isomerization of alkenes .
- The reduction of aromatic rings .
- The hydration of acetylene .
- The hydrosilylation of α,β-unsaturated esters to form dimethylketene trimethylsilyl acetals .
Pharmacokinetics
It’s important to note that the compound is soluble in water , which can influence its behavior in aqueous environments.
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. By lowering the activation energy of these reactions, it allows them to proceed more quickly or under milder conditions . This can lead to increased efficiency in industrial processes or enable reactions that would otherwise be impractical.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is hygroscopic and sensitive to moisture , which can affect its stability and efficacy. Therefore, it should be stored in a dry, cool, and well-ventilated place . Furthermore, it is sensitive to strong heat, which can cause it to decompose .
Safety and Hazards
Future Directions
properties
IUPAC Name |
rhodium(3+);trichloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.H2O.Rh/h3*1H;1H2;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSMNYDDDSNUKH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H2ORh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20765-98-4, 13569-65-8 | |
| Record name | Rhodium trichloride hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20765-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium trichloride trihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What makes rhodium(III) chloride hydrate a valuable catalyst in organic synthesis?
A1: this compound acts as a precursor to highly active catalytic species. For instance, it readily reacts with triphenylphosphine to form tris(triphenylphosphine)chlororhodium(I), a potent catalyst for the homogeneous hydrogenation of olefins and acetylenes under mild conditions []. This complex demonstrates exceptional activity at room temperature and atmospheric pressure, enabling efficient and selective reductions of various unsaturated compounds.
Q2: Can you elaborate on the mechanism of hydrogenation catalyzed by this compound derivatives?
A2: Research suggests that rhodium complexes, derived from this compound, facilitate hydrogenation through a mechanism involving coordination of both hydrogen and the unsaturated substrate to the metal center []. This coordination creates a template where hydrogen transfer can occur efficiently. Kinetic isotope effects, measured using deuterium, indicate a synchronous breaking of rhodium-hydrogen bonds and formation of carbon-hydrogen bonds in the transition state [].
Q3: Apart from hydrogenation, are there other catalytic applications of this compound?
A3: Yes, this compound serves as a versatile precursor for various catalytic processes. For example, it is used in the preparation of rhodium(III)-2-ethylhexanoate, a catalyst employed in hydroformylation reactions []. Furthermore, researchers have explored the use of this compound in conjunction with hexamethyldewarbenzene to generate catalysts capable of hydrogenating arenes and substituted arenes, including aryl ethers, esters, and ketones [].
Q4: How does the structure of this compound relate to its catalytic activity?
A4: The structure of this compound enables its transformation into various catalytically active species. The labile chloride ligands can be readily substituted by other ligands, such as phosphines or olefins, leading to the formation of complexes with tailored reactivity. For example, the reaction with triphenylphosphine yields a rhodium(I) complex, showcasing how ligand exchange influences the oxidation state and catalytic properties of the resulting species [].
Q5: Are there any studies on material compatibility and stability of this compound for catalytic applications?
A5: Research highlights the use of this compound in conjunction with block copolymers for generating ordered rhodium nanostructures on solid supports []. This approach demonstrates the compatibility of this compound with polymeric materials, offering a pathway for creating stable and well-defined catalytic surfaces. The resulting rhodium nanoparticles exhibited significant improvements in electrocatalytic activity for solid oxide fuel cell applications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







